molecular formula C9H10N2O B3222501 (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile CAS No. 1213484-58-2

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B3222501
CAS No.: 1213484-58-2
M. Wt: 162.19
InChI Key: ADGAUJQHSWIQIF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as benzaldehyde.

    Formation of Intermediate: The aromatic compound undergoes a series of reactions, including nitration and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-3-(1-Amino-2-hydroxyethyl)benzonitrile.

Industrial Production Methods: In industrial settings, the production of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve high enantioselectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-3-(1-Amino-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of ®-3-(1-Amino-2-oxoethyl)benzonitrile.

    Reduction: Formation of ®-3-(1-Amino-2-hydroxyethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile
  • 3-(1-Amino-2-hydroxyethyl)benzaldehyde
  • 3-(1-Amino-2-hydroxyethyl)benzoic acid

Comparison:

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Functional Groups: The presence of different functional groups (e.g., aldehyde, carboxylic acid) can alter the reactivity and applications of the compound.

    Uniqueness: ®-3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to its specific chiral configuration and functional groups, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGAUJQHSWIQIF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Reactant of Route 6
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.